molecular formula C17H14FN3O2 B11051497 4-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11051497
M. Wt: 311.31 g/mol
InChI Key: HCWRECDLBYBXSY-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-b]pyridin-6-one derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2-furylmethyl ketone under acidic conditions to form an intermediate. This intermediate is then cyclized using hydrazine hydrate to yield the desired pyrazolo[3,4-b]pyridin-6-one scaffold.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects involves binding to specific molecular targets. For instance, in its anticancer application, the compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization. This results in cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridin-6-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.

    4-Fluorophenyl derivatives: Compounds with a 4-fluorophenyl group exhibit diverse pharmacological properties.

Uniqueness

4-(4-Fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit microtubule polymerization sets it apart from other similar compounds .

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H14FN3O2/c18-12-5-3-11(4-6-12)14-8-16(22)20-17-15(14)9-19-21(17)10-13-2-1-7-23-13/h1-7,9,14H,8,10H2,(H,20,22)

InChI Key

HCWRECDLBYBXSY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC=C(C=C4)F

Origin of Product

United States

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